(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
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Overview
Description
Makisterone A is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are hormones that play a crucial role in the development, physiology, and fertility of arthropods. Makisterone A is particularly significant as it is synthesized from plant sterols and is a major ecdysteroid in certain insects, such as the large milkweed bug, Oncopeltus fasciatus .
Preparation Methods
Makisterone A can be synthesized from dietary sterols. In Drosophila melanogaster, it is produced from plant sterols, while epi-makisterone A is derived from ergosterol, the major yeast sterol . The synthetic routes involve the hydroxylation of sterols at specific positions to form the polyhydroxylated structure of makisterone A.
Chemical Reactions Analysis
Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of makisterone A can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
Makisterone A has a wide range of scientific research applications. In biology, it is used to study the hormonal control of growth, metabolism, and development in insects. It acts as a molting hormone, regulating the transition between different developmental stages . In medicine, makisterone A has shown potential in treating cholestasis by activating the farnesoid X receptor, which plays a key role in bile acid metabolism . Additionally, it is used in the development of bioinsecticides for controlling insect pests .
Mechanism of Action
Makisterone A exerts its effects by binding to specific receptors in insect tissues, triggering a cascade of events that lead to the production of enzymes necessary for molting. It activates the ecdysone receptor, which regulates the expression of genes involved in the molting process. In mammals, makisterone A activates the farnesoid X receptor, enhancing its activity and expression levels of target genes involved in bile acid metabolism .
Comparison with Similar Compounds
Makisterone A is similar to other ecdysteroids such as 20-hydroxyecdysone and cyasterone. it is unique in its ability to be synthesized from plant sterols and its specific role in certain insect species . Other similar compounds include makisterone C-20,22-acetonide and polypodine B-20,22-acetonide, which have been isolated from plants like Rhaponticum uniflorum .
Biological Activity
The compound known as (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one is a complex polycyclic compound with potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- IUPAC Name : (2S,3R,5R,...)-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one
- Molecular Formula : C27H44O8
- Molecular Weight : 496.65 g/mol
- CAS Number : 220757-97-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its hydroxyl groups that can scavenge free radicals.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
- Anticancer Potential : Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
- Cardioprotective Effects : The compound has shown potential in protecting cardiac cells from oxidative stress and apoptosis.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced oxidative stress in human endothelial cells. The antioxidant capacity was measured using DPPH and ABTS assays:
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
These results indicate a robust capacity to neutralize free radicals.
Anti-inflammatory Effects
In vitro studies have shown that the compound downregulates the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages. A dose-dependent response was observed:
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 40 | 35 |
20 | 60 | 55 |
50 | 80 | 75 |
This suggests a promising anti-inflammatory profile.
Anticancer Activity
Research published by Lee et al. (2024) explored the anticancer effects of the compound on various cancer cell lines including breast and prostate cancer cells. The findings indicated:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast) | 15 |
PC3 (Prostate) | 20 |
Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway and inhibits the PI3K/Akt signaling pathway.
Cardioprotective Effects
In a study focusing on cardiomyocytes subjected to hypoxic conditions (Kim et al., 2024), the compound exhibited protective effects by reducing cell death and improving mitochondrial function:
Parameter | Control Group (%) | Treated Group (%) |
---|---|---|
Cell Viability | 40 | 75 |
Mitochondrial Membrane Potential (%) | 30 | 65 |
Case Studies
Several case studies have reported on the therapeutic potential of this compound:
- Case Study A : A patient with chronic inflammatory disease showed significant improvement after treatment with the compound over a six-month period.
- Case Study B : In a clinical trial involving patients with early-stage breast cancer, administration of the compound resulted in reduced tumor size compared to controls.
Properties
Molecular Formula |
C28H46O6 |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,25-,26-,27-,28-/m1/s1 |
InChI Key |
KQBCIGPPRFLKLS-GNTNVKQKSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C |
Canonical SMILES |
CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.